6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
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Overview
Description
6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one ring, a 1,3,4-thiadiazole ring substituted at the 5th position with a 4-methoxyanilino group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Bromination: The chromen-2-one core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide.
Formation of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling: The final step involves the coupling of the brominated chromen-2-one with the 1,3,4-thiadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds also contain a bromine atom and a chromen-2-one core, but differ in their substitution patterns and functional groups.
1,3,4-Thiadiazole Derivatives: These compounds share the 1,3,4-thiadiazole ring but may have different substituents at various positions.
4-Methoxyaniline Derivatives: These compounds contain the 4-methoxyanilino group but differ in their core structures and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-24-13-5-3-12(4-6-13)20-18-22-21-16(26-18)14-9-10-8-11(19)2-7-15(10)25-17(14)23/h2-9H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMAMLHGGLVMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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